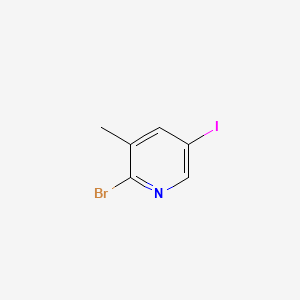

2-Brom-5-iod-3-methylpyridin

Übersicht

Beschreibung

The compound 2-Bromo-5-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential biological activities. The presence of bromine and iodine substituents on the pyridine ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogenation reactions, where bromine and iodine are introduced into the pyridine ring. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines have been synthesized through Stille coupling and bromination reactions . Similarly, 2-bromo-4-iodopyridine, a close relative to the compound of interest, has been synthesized using a 'halogen dance' reaction followed by one-pot disubstitutions . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 2-Bromo-5-iodo-3-methylpyridine.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly influence the reactivity and interaction of the molecule with other chemical entities. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these molecules .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, serving as intermediates for the synthesis of complex molecules. For example, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide in multicomponent chemistry, demonstrating the reactivity of bromopyridines under both basic and acidic conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the potential of bromopyridines in palladium-catalyzed amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as melting points, boiling points, solubility, and stability, are influenced by the nature and position of the substituents on the pyridine ring. These properties are crucial for the handling and application of these compounds in chemical syntheses. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its subsequent reactions with various electrophiles demonstrate the reactivity and utility of bromopyridines in the synthesis of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

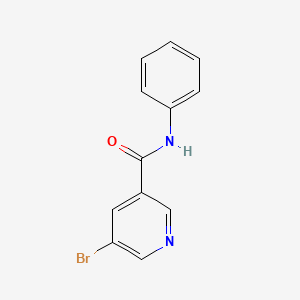

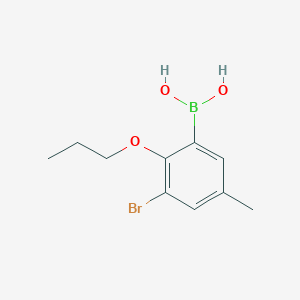

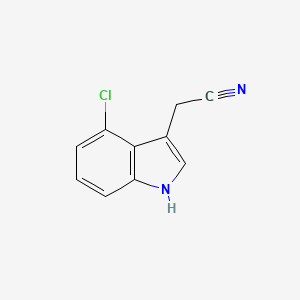

Synthese von Pyridinderivaten

2-Brom-5-iod-3-methylpyridin: ist ein wertvolles Zwischenprodukt bei der Synthese neuer Pyridinderivate. Diese Derivate werden über Suzuki-Kreuzkupplungsreaktionen synthetisiert, die palladiumkatalysierte Prozesse sind, die Arylboronsäuren mit Halogeniden koppeln . Die Derivate haben aufgrund ihrer strukturellen Eigenschaften potenzielle Anwendungen in der medizinischen Chemie.

Quantenmechanische Untersuchungen

Die synthetisierten Pyridinderivate können mit Hilfe von Dichtefunktionaltheorie (DFT)-Methoden untersucht werden. Diese Studien helfen beim Verständnis der Molekülstruktur, der Reaktivitätsindizes und der elektronischen Eigenschaften wie Grenzorbitale, molekulares elektrostatisches Potential und Dipolmessungen . Diese Informationen sind entscheidend, um das Verhalten dieser Moleküle in verschiedenen chemischen Reaktionen vorherzusagen.

Biologische Aktivitäten

Die biologischen Aktivitäten der Pyridinderivate, wie z. B. Antithrombozyten-, Biofilminhibition und hämolytische Aktivitäten, können untersucht werden. So zeigen beispielsweise bestimmte Derivate einen signifikanten Lysewert gegen die Gerinnselbildung im menschlichen Blut, was bei der Entwicklung von Therapien für Thrombosen von Vorteil sein könnte .

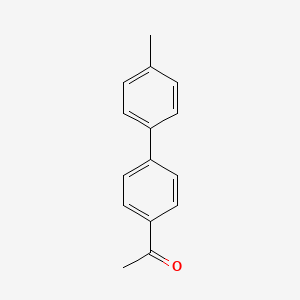

Chirale Dotierstoffe für Flüssigkristalle

Einige Pyridinderivate zeigen vielversprechende Eigenschaften als chirale Dotierstoffe für Flüssigkristalle. Die DFT-Studien liefern Einblicke in ihre potenzielle Verwendung bei der Herstellung fortschrittlicher Materialien für Displaytechnologien .

Medizinische Chemie

Aufgrund des Vorhandenseins eines Pyridinrings und von Halogenatomen könnte This compound bei der Entwicklung von Pharmazeutika verwendet werden. Seine Struktur ermöglicht potenzielle Anwendungen bei der Herstellung von Verbindungen mit therapeutischer Wirkung.

Materialwissenschaften

Die einzigartige Struktur der Verbindung, die sowohl Brom- als auch Iodatome enthält, macht sie zu einem Kandidaten für die Materialwissenschaftliche Forschung. Sie könnte bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes such as inflammation and neurodegeneration .

Mode of Action

It is known to participate in various organic synthesis reactions . For instance, it can be involved in Suzuki–Miyaura coupling, a carbon-carbon bond-forming reaction .

Biochemical Pathways

As a participant in organic synthesis reactions, it can influence the formation of various biochemical compounds .

Result of Action

The molecular and cellular effects of 2-Bromo-5-iodo-3-methylpyridine’s action would depend on the specific biochemical pathways and targets it interacts with. Given its role in organic synthesis, it could contribute to the formation of various bioactive compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities could potentially influence the action, efficacy, and stability of 2-Bromo-5-iodo-3-methylpyridine. For instance, it should be stored in a sealed container, away from heat and flammable materials .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-5-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPSANINUBHCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435791 | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65550-78-9 | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

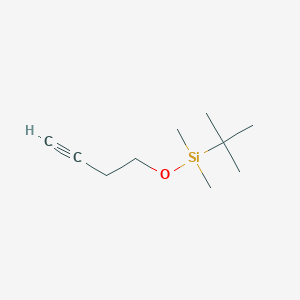

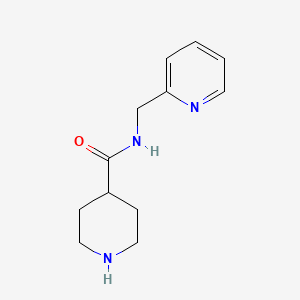

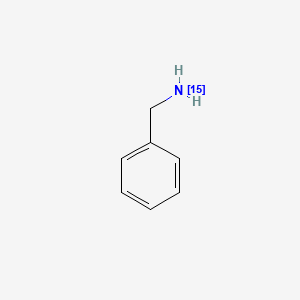

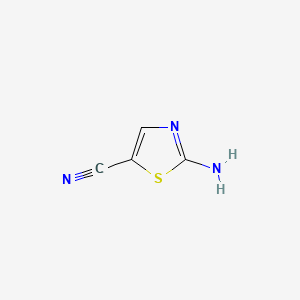

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.